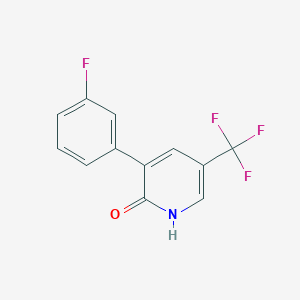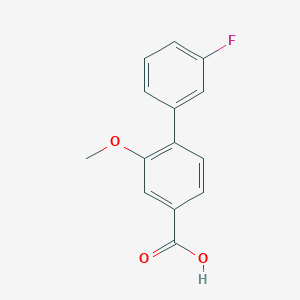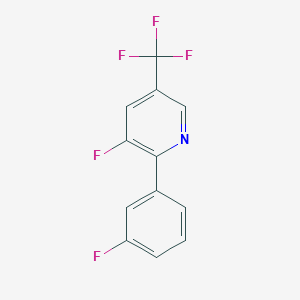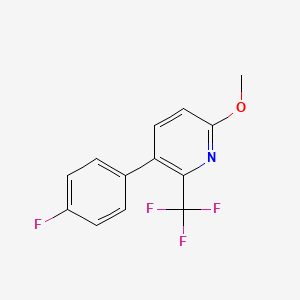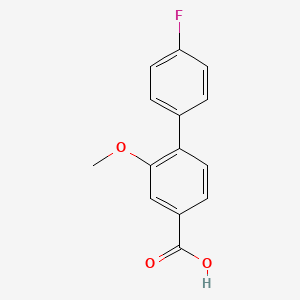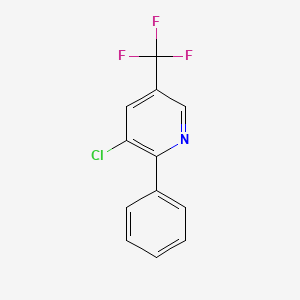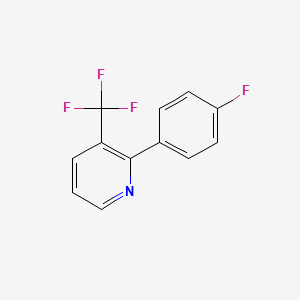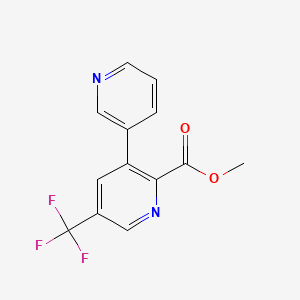
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate
描述
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate, also known as MTMP, is an organometallic compound composed of carbon, hydrogen, nitrogen, and fluorine atoms. It is a derivative of pyridine and is used in a variety of scientific research applications. In particular, it is used as a fluorescent dye for imaging, as a reagent for the synthesis of organic compounds, and in the study of enzyme kinetics.
科学研究应用
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate is used in a variety of scientific research applications. It is used as a fluorescent dye for imaging, as a reagent for the synthesis of organic compounds, and in the study of enzyme kinetics. It has also been used to study the structure and properties of proteins, and to design and optimize drugs.
作用机制
The mechanism of action of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate is not fully understood. However, it is believed to interact with proteins and other biomolecules in the cell, resulting in changes in their structure and function. It is also believed to interact with enzymes, resulting in changes in their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, resulting in changes in the metabolism of cells. It has also been shown to affect the expression of certain genes, resulting in changes in protein production. In addition, it has been shown to affect the structure of proteins, resulting in changes in their function.
实验室实验的优点和局限性
Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. It is also relatively non-toxic, making it suitable for use in cell culture experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for the use of Methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate. One possibility is to use it as a fluorescent label for imaging, as it has been shown to bind to proteins and other biomolecules. Another possibility is to use it as a reagent for the synthesis of organic compounds, as it has been shown to be effective in the synthesis of a variety of compounds. Additionally, it could be used to study the structure and properties of proteins and to design and optimize drugs. Finally, it could be used to study the activity of enzymes and to investigate the biochemical and physiological effects of its interaction with proteins and other biomolecules.
属性
IUPAC Name |
methyl 3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)11-10(8-3-2-4-17-6-8)5-9(7-18-11)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNXGKYOZWJDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





